1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride

Proline Racemase Inhibition Conformational Constraint Substrate-Product Analogue

Secure the hydrochloride salt of 1-azabicyclo[2.2.1]heptane-7-carboxylic acid for your peptidomimetic and nAChR ligand programs. This rigid, bridgehead-nitrogen scaffold provides a unique 7-carboxylic acid vector inaccessible with piperidine, pyrrolidine, or quinuclidine analogues. Predicted distinct pKa and ionization profile at physiological pH—relative to 2-, 3-, and 4-positional isomers—enables differential solubility and receptor engagement. Ready for direct amide coupling; stable at room temperature. Ideal for probing constrained binding pockets where conformational restriction drives subtype selectivity. Avoid generic monocyclic surrogates—procure the precise geometry your SAR demands.

Molecular Formula C7H12ClNO2
Molecular Weight 177.63 g/mol
CAS No. 646055-94-9
Cat. No. B1602232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride
CAS646055-94-9
Molecular FormulaC7H12ClNO2
Molecular Weight177.63 g/mol
Structural Identifiers
SMILESC1CN2CCC1C2C(=O)O.Cl
InChIInChI=1S/C7H11NO2.ClH/c9-7(10)6-5-1-3-8(6)4-2-5;/h5-6H,1-4H2,(H,9,10);1H
InChIKeyBPDNZBDSXBHMNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Azabicyclo[2.2.1]heptane-7-carboxylic Acid Hydrochloride (CAS 646055-94-9): Core Properties and Procurement Parameters


1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride (CAS 646055-94-9) is a bicyclic amino acid hydrochloride salt with molecular formula C₇H₁₂ClNO₂ and molecular weight 177.63 g/mol [1]. The compound features a bridged 1-azabicyclo[2.2.1]heptane core bearing a carboxylic acid at the 7-position, existing as a racemic mixture unless otherwise specified. This structural framework imposes significant conformational rigidity due to the bicyclic bridgehead nitrogen, distinguishing it from monocyclic amino acids and more flexible heterocyclic carboxylic acids . As a constrained proline analogue, the compound serves as a scaffold for peptidomimetic design and cholinergic receptor ligand development [2].

Why 1-Azabicyclo[2.2.1]heptane-7-carboxylic Acid Hydrochloride Cannot Be Replaced by Generic Heterocyclic Carboxylic Acids


Generic substitution with monocyclic or less constrained bicyclic carboxylic acids fails because the 1-azabicyclo[2.2.1]heptane scaffold imposes a unique bridgehead nitrogen geometry and restricted conformational mobility that cannot be replicated by piperidine, pyrrolidine, or even quinuclidine (1-azabicyclo[2.2.2]octane) derivatives [1]. The specific carboxylic acid substitution at the 7-position (bridgehead-adjacent) creates a distinct spatial orientation relative to the basic nitrogen, which directly influences pKa, hydrogen-bonding geometry, and receptor recognition . Empirically, even closely related positional isomers—such as 1-azabicyclo[2.2.1]heptane-2-carboxylic acid, -3-carboxylic acid, and -4-carboxylic acid—exhibit predicted pKa values ranging from 2.48 to 4.21, reflecting substantial electronic differentiation that impacts ionization state at physiological pH and consequently solubility, membrane permeability, and target engagement .

Quantitative Differentiation Evidence for 1-Azabicyclo[2.2.1]heptane-7-carboxylic Acid Hydrochloride (CAS 646055-94-9) Against Comparators


Conformational Restriction of 1-Azabicyclo[2.2.1]heptane-7-carboxylic Acid Versus Flexible Tetrahydro-1H-pyrrolizine Scaffolds in Enzyme Inhibition

1-Azabicyclo[2.2.1]heptane-7-carboxylic acid (free base form; the hydrochloride salt is the procurement form of this scaffold) was evaluated as a rigid bicyclic substrate-product analogue of proline against the more flexible tetrahydro-1H-pyrrolizine-7a(5H)-carboxylate scaffold. The rigid azabicyclo[2.2.1]heptane system produced only 29% inhibition of proline racemase from Clostridium sticklandii at 142.5 mM, whereas the more flexible tetrahydro-1H-pyrrolizine-7a(5H)-carboxylate exhibited noncompetitive inhibition with a Ki of 111±15 mM (cf. Km = 5.7±0.5 mM) [1].

Proline Racemase Inhibition Conformational Constraint Substrate-Product Analogue

7-Position Carboxylic Acid Substitution: Predicted pKa Differentiation from 2-, 3-, and 4-Positional Isomers of 1-Azabicyclo[2.2.1]heptane

The 7-carboxylic acid substitution position on the 1-azabicyclo[2.2.1]heptane framework yields a distinct pKa profile compared to other regioisomers. While experimental pKa data for the 7-carboxylic acid hydrochloride is not explicitly reported in accessible literature, the trend across positional isomers is well-documented: 1-azabicyclo[2.2.1]heptane-2-carboxylic acid has a predicted pKa of 2.48±0.20; the 4-carboxylic acid isomer has a predicted pKa of 3.77±0.20; and BOC-protected 1-carboxylic acid derivatives exhibit pKa values of 4.05±0.20 to 4.21±0.20 . The 7-carboxylic acid, positioned adjacent to the bridgehead nitrogen, is expected to exhibit ionization behavior distinct from all these alternatives, influencing solubility, logD, and receptor recognition at physiological pH.

Physicochemical Properties pKa Prediction Ionization State Positional Isomer Comparison

Conformational Constraint in Muscarinic Agonist Design: 1-Azabicyclo[2.2.1]heptane Scaffold Versus Quinuclidine and Flexible Bioisosteres

In structure-activity relationship studies for muscarinic agonists, the 1-azabicyclo[2.2.1]heptane scaffold was compared against quinuclidine (1-azabicyclo[2.2.2]octane) and other nitrogen-containing heterocycles. Analogues incorporating the 1-azabicyclo[2.2.1]heptane ring (compounds 7a, 7b, and 7d) displayed high affinity for muscarinic receptors when functionalized with appropriate pharmacophores, with the 1,2,4-triazine ring serving as an ester bioisostere [1]. The rigid bridgehead geometry of the [2.2.1] system—featuring a CNC bond angle constrained by angle strain—provides a different spatial orientation of the basic nitrogen relative to the carboxylic acid moiety compared to the larger [2.2.2] quinuclidine cage or flexible acyclic alternatives [2].

Muscarinic Receptor Conformational Constraint Bioisostere Design Scaffold Comparison

Synthesis Pathway Differentiation: 7-Carboxylic Acid as a Distinct Intermediate for Neuronal Nicotinic Receptor Ligands

1-Azabicyclo[2.2.1]heptane-7-carboxylic acid (and its hydrochloride salt) was synthesized alongside exo- and endo-1-azabicyclo[2.2.1]heptane-2-carboxylic acid and 1-azabicyclo[3.2.2]nonane-2-carboxylic acid as part of a focused series of bicyclic tertiary α-amino acids specifically designed for generating neuronal nicotinic acetylcholine receptor (nAChR) ligands [1]. The inclusion of the 7-carboxylic acid regioisomer in this systematic synthetic effort reflects its deliberate selection as a structurally distinct scaffold within the broader azabicyclic amino acid class, offering a unique vector for attaching pharmacophoric elements at the bridgehead-adjacent position [2].

Neuronal Nicotinic Receptor α-Amino Acid Synthesis Ligand Generation Scaffold Series

High-Value Research and Procurement Application Scenarios for 1-Azabicyclo[2.2.1]heptane-7-carboxylic Acid Hydrochloride


Scaffold for Conformationally Constrained Peptidomimetics Requiring Bridgehead-Adjacent Carboxylic Acid Geometry

Researchers developing peptidomimetics that require rigid proline analogues with a specific carboxylic acid orientation should prioritize this compound. The 7-carboxylic acid position on the 1-azabicyclo[2.2.1]heptane core provides a carboxylic acid vector adjacent to the bridgehead nitrogen, offering a conformationally restricted geometry distinct from 2-carboxylic acid (exo/endo) and 4-carboxylic acid isomers. This scaffold has been explicitly synthesized for incorporation into peptides and peptidomimetics targeting nicotinic acetylcholine receptors [1]. As demonstrated by proline racemase inhibition data, the rigidity of this scaffold produces measurably different biological outcomes compared to more flexible bicyclic systems [2], making it a strategic choice for probing binding pockets where conformational constraint is hypothesized to enhance selectivity.

Building Block for Neuronal Nicotinic Acetylcholine Receptor (nAChR) Ligand Discovery Programs

Medicinal chemistry teams focused on developing subtype-selective nAChR ligands should consider this compound as a core scaffold. The 1-azabicyclo[2.2.1]heptane-7-carboxylic acid framework has been specifically designed and synthesized for generating neuronal nicotinic receptor ligands, alongside the 2-carboxylic acid regioisomers and the larger 1-azabicyclo[3.2.2]nonane scaffold [1]. The hydrochloride salt form (CAS 646055-94-9) provides the procurement-ready material for direct use in amide bond formation with amine-containing pharmacophores, enabling rapid SAR exploration of the vector originating from the 7-position. The distinct ionization profile predicted for the 7-carboxylic acid isomer, relative to 2-carboxylic acid (pKa 2.48±0.20) and 4-carboxylic acid (pKa 3.77±0.20) isomers, may confer differential solubility and membrane permeability characteristics during lead optimization .

Cholinergic Receptor Probe Development: Muscarinic and Nicotinic Subtype Selectivity Studies

Investigators exploring cholinergic receptor subtype selectivity—particularly distinguishing between muscarinic receptor subtypes and α7 nicotinic receptors—should employ this scaffold as a conformationally defined starting point. The 1-azabicyclo[2.2.1]heptane core has established utility in both muscarinic agonist design (compounds 7a, 7b, 7d) [3] and α7 nAChR ligand development [4]. The intermediate rigidity of the [2.2.1] cage—situated between the highly constrained [2.2.1] system and the more flexible [2.2.2] quinuclidine cage—offers a tunable parameter for optimizing receptor subtype selectivity. The 7-carboxylic acid substitution provides an attachment point for diverse pharmacophores while maintaining the basic nitrogen in a fixed orientation relative to the acidic moiety, which is critical for productive receptor interactions [4].

Synthesis of Constrained Amino Acid Derivatives Requiring Regioisomer-Specific Reactivity

Organic chemists requiring a 1-azabicyclo[2.2.1]heptane scaffold with carboxylic acid functionality at the bridgehead-adjacent 7-position should procure this compound for synthetic derivatization. Unlike the more common 2-carboxylic acid isomers (available in both exo and endo configurations) or the 4-carboxylic acid isomer, the 7-carboxylic acid regioisomer provides a unique vector for attaching substituents that project in a direction not accessible from other positions on the cage [1]. The hydrochloride salt form ensures stability during storage at room temperature and provides the free carboxylic acid upon neutralization for amide coupling or esterification reactions. Synthesis protocols utilizing this compound as a starting material have been established, including esterification under reflux with ethanol and concentrated sulfuric acid .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.